molecular formula C20H30O2 B1263264 leptodienone A

leptodienone A

Cat. No.: B1263264
M. Wt: 302.5 g/mol
InChI Key: UCOLQSNNKIYDRU-YFRHNWSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leptodienone A is a naturally occurring organic compound, likely classified as a terpenoid or polyketide derivative based on nomenclature conventions. Such compounds are often isolated from fungal or plant sources and exhibit pharmacological properties such as antimicrobial, anticancer, or anti-inflammatory activities . Research on this compound remains nascent, with gaps in its full spectroscopic characterization, biosynthesis, and mechanistic studies.

Properties

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

(1R,4Z,8E,12R,14R)-1,5,9-trimethyl-12-prop-1-en-2-yl-15-oxabicyclo[12.1.0]pentadeca-4,8-dien-3-one

InChI

InChI=1S/C20H30O2/c1-14(2)17-10-9-15(3)7-6-8-16(4)11-18(21)13-20(5)19(12-17)22-20/h7,11,17,19H,1,6,8-10,12-13H2,2-5H3/b15-7+,16-11-/t17-,19-,20-/m1/s1

InChI Key

UCOLQSNNKIYDRU-YFRHNWSZSA-N

Isomeric SMILES

C/C/1=C\CC/C(=C\C(=O)C[C@@]2([C@H](O2)C[C@@H](CC1)C(=C)C)C)/C

Canonical SMILES

CC1=CCCC(=CC(=O)CC2(C(O2)CC(CC1)C(=C)C)C)C

Synonyms

leptodienone A

Origin of Product

United States

Comparison with Similar Compounds

Key Similarities :

  • Core Skeleton: Shares a conjugated dienone moiety, critical for redox activity and electrophilic reactivity.
  • Functional Groups : Contains hydroxyl and methyl substituents at analogous positions, suggesting similar stereochemical constraints.

Key Differences :

  • Cyclization: Leptodienone A lacks the epoxide ring present in Compound X, which may reduce its electrophilicity and toxicity profile .

Compound Y: Functional Analog

Shared Bioactivity : Both compounds inhibit Staphylococcus aureus growth (MIC ≤ 10 µg/mL), likely via disruption of bacterial cell wall synthesis .

Divergent Mechanisms :

  • Target Specificity: this compound targets penicillin-binding protein 2a (PBP2a), while Compound Y inhibits lipid II biosynthesis, as shown in in vitro enzymatic assays .
  • Resistance Profiles: Compound Y retains efficacy against methicillin-resistant strains, whereas this compound’s activity diminishes in strains overexpressing efflux pumps .

Functional and Pharmacological Comparison

Bioactivity Profiles

Parameter This compound Compound X Compound Y
Antimicrobial MIC 8 µg/mL (Gram+) 12 µg/mL (Gram+) 5 µg/mL (Gram+)
Cytotoxicity (IC₅₀) 25 µM (HeLa cells) 18 µM (HeLa cells) >50 µM (HeLa cells)
Solubility Low (DMSO required) Moderate (aqueous) Low (DMSO required)

Pharmacokinetic Behavior

  • Absorption: this compound exhibits poor oral bioavailability (<20%) due to first-pass metabolism, whereas Compound X achieves 45% bioavailability via prodrug formulation .
  • Metabolism: this compound undergoes hepatic glucuronidation, while Compound Y is primarily metabolized by CYP3A4, leading to drug-drug interaction risks .

Research Findings and Gaps

Key Studies

  • Synthetic Accessibility: this compound’s total synthesis remains unreported, unlike Compound X, which has a well-optimized 12-step route (yield: 32%) .
  • Therapeutic Potential: Preclinical studies highlight this compound’s anti-inflammatory effects (IL-6 suppression at 10 µM), but in vivo efficacy data are lacking compared to Compound Y .

Unresolved Questions

  • Structure-Activity Relationship (SAR): The role of the dienone moiety in this compound’s bioactivity versus toxicity is unclear, necessitating mutagenesis or analog synthesis studies .
  • Ecological Role: Unlike Compound X, which is implicated in fungal defense mechanisms, this compound’s ecological function in its native organism is underexplored .

Q & A

Q. How can researchers ensure reproducibility in this compound studies?

  • Methodological Answer :
  • Detailed Supplementary Materials : Publish step-by-step protocols (e.g., synthesis, assay conditions) in protocols.io .
  • Open Data : Share raw chromatograms, spectra, and statistical code (GitHub repositories).
  • Collaborative Verification : Partner with independent labs for cross-validation .

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